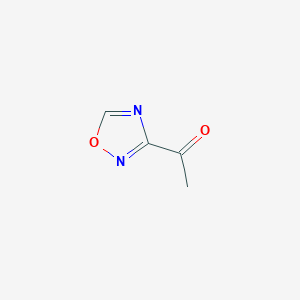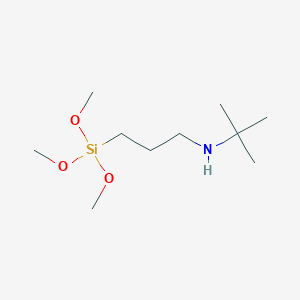
4-Chloro-3-methyl-2,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methyl-2,6-dinitrophenol (also known as DNP) is a chemical compound that has been used in various scientific research applications. It is a yellow, crystalline solid that is soluble in water and organic solvents. DNP has been studied for its potential use in weight loss, as well as its effects on metabolism and energy production in cells.
Wirkmechanismus
DNP works by uncoupling oxidative phosphorylation, which is the process by which cells produce energy from food. This means that DNP disrupts the normal process by which cells produce energy, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects
DNP has been shown to increase metabolic rate and energy expenditure in both humans and animals. It has also been shown to decrease body weight and fat mass in obese individuals. However, DNP can also have negative effects on the body, including hyperthermia, tachycardia, and even death in extreme cases.
Vorteile Und Einschränkungen Für Laborexperimente
DNP has been used in various laboratory experiments to study its effects on metabolism and energy production in cells. Its ability to uncouple oxidative phosphorylation makes it a valuable tool for studying the mechanisms of energy production in cells. However, its potential toxicity and negative effects on the body limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DNP. One area of interest is the development of safer and more effective weight loss treatments based on the mechanisms of action of DNP. Another area of interest is the study of DNP's effects on mitochondrial function and its potential use in treating mitochondrial disorders. Finally, further research is needed to better understand the mechanisms of action and potential side effects of DNP, in order to develop safer and more effective treatments based on this compound.
Synthesemethoden
DNP can be synthesized through various methods, including the nitration of 4-chloro-3-methylphenol with a mixture of nitric and sulfuric acids. Other methods involve the reaction of 4-chloro-3-methylphenol with dinitrogen pentoxide or the oxidation of 4-chloro-3-methylphenol with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
DNP has been used in scientific research to study its effects on metabolism and energy production in cells. It has also been studied for its potential use in weight loss and as a treatment for metabolic disorders such as obesity and diabetes.
Eigenschaften
CAS-Nummer |
159968-57-7 |
|---|---|
Produktname |
4-Chloro-3-methyl-2,6-dinitrophenol |
Molekularformel |
C7H5ClN2O5 |
Molekulargewicht |
232.58 g/mol |
IUPAC-Name |
4-chloro-3-methyl-2,6-dinitrophenol |
InChI |
InChI=1S/C7H5ClN2O5/c1-3-4(8)2-5(9(12)13)7(11)6(3)10(14)15/h2,11H,1H3 |
InChI-Schlüssel |
AFCDPZSIDUTRIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Cl |
Synonyme |
4-Chloro-3-methyl-2,6-dinitrophenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)




